molecular formula C3H6N4S B2498690 5-(Ethylthio)-1H-tetrazole CAS No. 89797-68-2

5-(Ethylthio)-1H-tetrazole

Cat. No.: B2498690
CAS No.: 89797-68-2
M. Wt: 130.17
InChI Key: VLXBYRBHIBDETO-UHFFFAOYSA-N
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Description

5-(Ethylthio)-1H-tetrazole is an organic compound with the molecular formula C3H6N4S. It is a derivative of tetrazole, characterized by the presence of an ethylthio group attached to the tetrazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-1H-tetrazole typically involves the reaction of ethylthiol with sodium azide in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include moderate temperatures and the use of polar solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylthio)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or amines are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

5-(Ethylthio)-1H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Ethylthio)-1H-tetrazole involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethylthio group can participate in nucleophilic attacks, while the tetrazole ring can stabilize intermediates through resonance. This dual functionality makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethylthio)-1H-tetrazole is unique due to the presence of the ethylthio group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where other tetrazole derivatives may not be as effective.

Properties

IUPAC Name

5-ethylsulfanyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-2-8-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONFBOIJNUKKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008981
Record name 5-(Ethylsulfanyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89797-68-2
Record name 5-Ethylthio-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89797-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethylsulfanyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary application of 5-(Ethylthio)-1H-tetrazole in scientific research?

A1: this compound has gained significant recognition as a potent activator in oligonucleotide synthesis, particularly for DNA and RNA. [] Its efficiency in facilitating coupling reactions during these syntheses has led to its widespread use in the field. [, ]

Q2: Are there alternative applications of this compound beyond oligonucleotide synthesis?

A2: Yes, research indicates that this compound can act as a bridging ligand in the formation of coordination polymers with copper(I) iodide. [] These polymers exhibit interesting structural diversity, forming different 2D and 3D architectures depending on reaction conditions. []

Q3: How does this compound influence the luminescent properties of coordination polymers?

A3: Studies involving copper-based coordination polymers suggest that the presence of this compound, along with its arrangement and hydrogen bonding within the structure, plays a crucial role in modifying the polymers' luminescence. [] This influence on luminescent behavior highlights the potential of this compound in designing materials with specific optical properties. []

Q4: Can this compound impact the performance of enzymes when incorporated into metal-organic frameworks (MOFs)?

A4: Research indicates that incorporating enzymes into hierarchical porous architectures of a copper this compound MOF can enhance the biocatalytic activity of the enzyme. [] This improvement is attributed to the unique structure of the MOF, which facilitates better diffusion of reactants and interaction with the enzyme's active sites. []

Q5: Has this compound been investigated for its corrosion inhibition properties?

A5: Yes, studies have explored the potential of this compound as a corrosion inhibitor for copper in sulfur-ethanol systems. [] Findings suggest that it exhibits mixed-type adsorption on the copper surface, forming a protective film and mitigating corrosion. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C3H6N4S, and its molecular weight is 130.17 g/mol. []

Q7: What are the typical solvents used for dissolving this compound?

A7: this compound exhibits solubility in various organic solvents, including acetonitrile (CH3CN) and dimethylformamide (DMF). []

Q8: Are there environmentally friendly methods for synthesizing this compound?

A8: Yes, research has explored the use of water as a solvent and absolute ethanol as a co-solvent for the synthesis of this compound. [] This approach offers a more environmentally benign alternative compared to traditional methods using hazardous solvents. []

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